molecular formula C15H14N2OS B5380116 2-(allylthio)-N-4-pyridinylbenzamide

2-(allylthio)-N-4-pyridinylbenzamide

Cat. No. B5380116
M. Wt: 270.4 g/mol
InChI Key: XSAOIYSBRBIRFV-UHFFFAOYSA-N
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Description

2-(allylthio)-N-4-pyridinylbenzamide, also known as ABT-751, is a novel anticancer agent that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

2-(allylthio)-N-4-pyridinylbenzamide binds to the colchicine binding site of tubulin, which is a protein that makes up microtubules. Microtubules are responsible for the organization of the cytoskeleton and are critical for cell division. By binding to the colchicine binding site, 2-(allylthio)-N-4-pyridinylbenzamide prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(allylthio)-N-4-pyridinylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(allylthio)-N-4-pyridinylbenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-(allylthio)-N-4-pyridinylbenzamide inhibits tumor growth in mouse models of breast, lung, colon, ovarian, and prostate cancer. 2-(allylthio)-N-4-pyridinylbenzamide has also been shown to be well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-(allylthio)-N-4-pyridinylbenzamide is that it has shown efficacy against a wide range of cancer cell lines, making it a promising candidate for the treatment of various types of cancer. Another advantage is that it has been shown to be well-tolerated in animal models, indicating that it may have a favorable safety profile in humans. One limitation of 2-(allylthio)-N-4-pyridinylbenzamide is that its synthesis yield is relatively low, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 2-(allylthio)-N-4-pyridinylbenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to investigate its potential use in targeted drug delivery systems. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-(allylthio)-N-4-pyridinylbenzamide's anticancer effects and to optimize its synthesis yield.
Conclusion:
In conclusion, 2-(allylthio)-N-4-pyridinylbenzamide is a promising anticancer agent that has shown efficacy against a wide range of cancer cell lines. Its mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. 2-(allylthio)-N-4-pyridinylbenzamide has several advantages, including its broad-spectrum activity and favorable safety profile, but also has limitations, such as its low synthesis yield. Future research directions for 2-(allylthio)-N-4-pyridinylbenzamide include investigating its efficacy in combination with other anticancer agents and optimizing its synthesis yield.

Synthesis Methods

The synthesis of 2-(allylthio)-N-4-pyridinylbenzamide involves the reaction of 4-bromo-2-fluorobenzonitrile with allylthiol in the presence of a palladium catalyst to yield 2-(allylthio)-4-bromo-2'-fluorobenzonitrile. This compound is then reacted with 4-pyridinylboronic acid in the presence of a palladium catalyst to yield 2-(allylthio)-N-4-pyridinylbenzamide. The overall yield of the synthesis is around 20%.

Scientific Research Applications

2-(allylthio)-N-4-pyridinylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit microtubule polymerization, which is a critical process for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. 2-(allylthio)-N-4-pyridinylbenzamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, ovarian, and prostate cancer.

properties

IUPAC Name

2-prop-2-enylsulfanyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-11-19-14-6-4-3-5-13(14)15(18)17-12-7-9-16-10-8-12/h2-10H,1,11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOIYSBRBIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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